[1,3]Dioxolo[4,5-b]pyridine

Catalog No.
S731776
CAS No.
72138-73-9
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3]Dioxolo[4,5-b]pyridine

CAS Number

72138-73-9

Product Name

[1,3]Dioxolo[4,5-b]pyridine

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2

InChI Key

YIIOTOBXQVQGSV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)N=CC=C2

Canonical SMILES

C1OC2=C(O1)N=CC=C2
  • Simple operational procedure: The reaction requires minimal setup and manipulation, making it accessible to researchers. ()
  • Broad substrate scope: The method can be applied to various aromatic aldehydes, allowing for the synthesis of diverse [1,3]dioxolo[4,5-b]pyridine derivatives. ()
  • Column chromatography-free separation: The products can be isolated without the need for time-consuming and solvent-intensive column chromatography. ()
  • High yields: The reaction typically produces the desired products in good yields, minimizing waste and maximizing efficiency. ()

[1,3]Dioxolo[4,5-b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which includes a dioxole and pyridine moiety. The molecular formula for this compound is C₆H₅NO₂, indicating it contains six carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its structure consists of a pyridine ring fused to a dioxole ring, which contributes to its distinct chemical properties and biological activities. The compound has garnered interest in various fields due to its potential applications in medicinal chemistry and organic synthesis .

The reactivity of [1,3]dioxolo[4,5-b]pyridine is influenced by the functional groups present in its structure. Notably, it can undergo electrophilic substitution reactions typical of aromatic compounds. Additionally, it has been involved in various synthetic transformations, including:

  • Hofmann–Löffler–Freytag Reaction: This radical process allows for the formation of iodo derivatives of [1,3]dioxolo[4,5-c]pyridines from related precursors .
  • One-Pot Three-Component Reactions: Efficient methods have been developed for synthesizing derivatives such as [1,3]dioxolo[4',5':6,7]chromeno[2,3-b]pyridines through innovative synthetic strategies that streamline the process .

Research indicates that [1,3]dioxolo[4,5-b]pyridine exhibits noteworthy biological activities. Studies have highlighted its potential as an antimicrobial agent and its ability to interact with various biological targets. The compound's unique structural features allow it to exhibit selective activity against certain pathogens while minimizing toxicity to human cells. Further pharmacological evaluations are ongoing to fully elucidate its therapeutic potential and mechanisms of action.

Several synthesis methods have been reported for [1,3]dioxolo[4,5-b]pyridine:

  • Traditional Synthetic Routes: These involve multi-step processes that include the formation of the dioxole and subsequent cyclization with pyridine derivatives.
  • Modern One-Pot Reactions: Recent advancements have led to the development of one-pot synthetic strategies that improve yield and reduce reaction times. For instance, a three-component reaction has been successfully employed to synthesize various derivatives in a single step .

The applications of [1,3]dioxolo[4,5-b]pyridine span several domains:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial agents.
  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex chemical entities.
  • Material Science: Its unique properties may lend themselves to applications in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving [1,3]dioxolo[4,5-b]pyridine focus on its binding affinity with various biological macromolecules. These studies aim to identify potential targets within microbial cells and elucidate the mechanisms by which the compound exerts its effects. Preliminary findings suggest that it may interact with specific enzymes or receptors crucial for microbial survival or proliferation.

Several compounds share structural similarities with [1,3]dioxolo[4,5-b]pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
[1,3]Dioxolo[4,5-b]pyridineDioxole-Pyridine HybridExhibits antimicrobial properties
[1,2]DioxoleSimple DioxoleLacks nitrogen; limited biological activity
PyridineAromatic HeterocycleCommonly used in pharmaceuticals; no dioxole structure
[1,2]BenzodioxoleDioxole-Fused BenzeneDifferent aromatic system; distinct reactivity

The presence of both dioxole and pyridine in [1,3]dioxolo[4,5-b]pyridine contributes to its unique chemical behavior and biological activity compared to these similar compounds. Its specific structural arrangement allows it to participate in reactions and interactions that other compounds may not.

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of [1] [2]dioxolo[4,5-b]pyridine through characteristic chemical shift patterns and coupling constants [1] [3]. The compound exhibits distinctive proton nuclear magnetic resonance signatures that enable unambiguous identification of the fused bicyclic system.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of [1] [2]dioxolo[4,5-b]pyridine displays characteristic resonances in the aromatic region between 7.5-8.5 parts per million, reflecting the electron-deficient nature of the pyridine ring system [3] [4]. The dioxole ring protons appear as a distinctive singlet at approximately 6.0-6.1 parts per million, corresponding to the methylenedioxy bridge hydrogen atoms [1] [5]. This upfield positioning results from the electron-donating character of the dioxole oxygen atoms, which partially shield the associated protons from the deshielding effects of the aromatic system.

The pyridine ring protons exhibit characteristic coupling patterns with three-bond and four-bond coupling constants typical of substituted pyridines [3] [6]. The electron-withdrawing nature of the fused dioxole system causes a downfield shift of the pyridine protons compared to unsubstituted pyridine, which resonates at approximately 7.2 parts per million [4]. Integration ratios confirm the expected 3:2 ratio between aromatic and dioxole protons, providing quantitative validation of the molecular structure.

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the bicyclic carbon framework [7] [8]. The aromatic carbon atoms of the pyridine ring appear in the characteristic range of 120-160 parts per million, with the nitrogen-bearing carbon typically resonating at the downfield end of this range due to the electron-withdrawing effect of the nitrogen atom [9] [10].

The dioxole ring carbons exhibit characteristic upfield shifts, with the methylenedioxy carbon appearing around 100-105 parts per million [1] [5]. This distinctive chemical shift serves as a diagnostic marker for the dioxole moiety and provides unambiguous confirmation of the fused ring structure. The carbon directly attached to both oxygen atoms shows particular sensitivity to substituent effects and serves as a reliable fingerprint for structural identification.

Nitrogen Nuclear Magnetic Resonance Properties

Nitrogen-15 nuclear magnetic resonance studies of pyridine derivatives indicate that the nitrogen chemical environment in [1] [2]dioxolo[4,5-b]pyridine experiences significant electronic perturbation due to the fused dioxole system [11] [12]. The nitrogen atom exhibits reduced electron density compared to unsubstituted pyridine, manifesting as a downfield shift in the nitrogen-15 nuclear magnetic resonance spectrum. This electronic environment reflects the electron-withdrawing character of the fused dioxole ring, which depletes electron density from the pyridine nitrogen through inductive and resonance effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of [1] [2]dioxolo[4,5-b]pyridine provides characteristic fragmentation patterns that enable reliable identification and structural confirmation [13] [14]. The compound exhibits distinctive electron ionization mass spectrometry behavior with predictable fragmentation pathways that reflect the inherent stability relationships within the bicyclic system.

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 123, corresponding to the molecular formula C₆H₅NO₂ [15]. This molecular ion typically serves as the base peak in electron ionization mass spectrometry, indicating relatively high stability of the bicyclic system under standard ionization conditions [13] [16]. The molecular ion abundance reflects the aromatic stabilization provided by both the pyridine and dioxole ring systems.

Primary fragmentation involves loss of carbonyl functionality from the dioxole ring, generating a prominent fragment ion at mass-to-charge ratio 95 through elimination of carbon monoxide [13] [17]. This fragmentation pathway reflects the relative weakness of the carbon-oxygen bonds in the dioxole system compared to the aromatic carbon-carbon and carbon-nitrogen bonds of the pyridine ring. The resulting fragment retains the pyridine ring structure with modified substituent connectivity.

Secondary Fragmentation Mechanisms

Secondary fragmentation proceeds through sequential loss of formyl groups, producing fragment ions at mass-to-charge ratio 67 [13] [18]. This pathway involves cleavage of the remaining carbon-oxygen bonds in the modified dioxole system, ultimately leading to formation of substituted pyridine cations. The fragmentation sequence demonstrates the preferential retention of the pyridine ring system, which provides enhanced stability through aromatic delocalization.

Formation of the pyridine cation radical at mass-to-charge ratio 78 represents a significant fragmentation pathway that involves complete loss of the dioxole substituent [13] [14]. This fragment corresponds to the unsubstituted pyridine molecular ion and confirms the presence of the pyridine ring system within the original molecule. The relative abundance of this fragment provides information about the stability of the dioxole-pyridine linkage under mass spectrometric conditions.

Ring Fragmentation Products

Further fragmentation generates smaller ring fragments, including ions at mass-to-charge ratio 51 and 39, corresponding to C₄H₃⁺ and C₃H₃⁺ respectively [13] [18]. These fragments result from ring-opening processes and subsequent rearrangements that occur under high-energy collision conditions. The formation of these small fragments follows established patterns observed in aromatic heterocycles and provides additional structural confirmation.

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy provides comprehensive fingerprinting capabilities for [1] [2]dioxolo[4,5-b]pyridine through characteristic infrared and Raman signatures [6] [20]. The compound exhibits distinctive vibrational modes that reflect the unique structural features of the fused bicyclic system and enable reliable analytical identification.

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific vibrational modes within the bicyclic framework [6]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3080-3020 wavenumbers, exhibiting medium intensity absorption typical of substituted pyridines [6] [21]. These stretching frequencies reflect the electron-deficient character of the pyridine ring system and provide initial confirmation of aromatic character.

The pyridine ring carbon-carbon and carbon-nitrogen stretching vibrations manifest as strong absorption bands between 1600-1550 wavenumbers [22] [6]. The carbon-nitrogen stretching mode typically appears around 1570-1550 wavenumbers with medium to strong intensity, serving as a diagnostic marker for the pyridine ring system [6] [23]. The exact frequency depends on the degree of electron withdrawal by the fused dioxole system.

Dioxole ring vibrations produce characteristic carbon-oxygen stretching absorptions in the region 1290-1250 wavenumbers with strong intensity [24]. These vibrations reflect the unique carbon-oxygen-carbon bridge structure and provide unambiguous confirmation of the dioxole moiety. The asymmetric carbon-oxygen-carbon stretching mode appears around 950-920 wavenumbers and serves as a particularly diagnostic feature for dioxole-containing compounds [24] [25].

Raman Spectroscopic Properties

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrational modes [26] [25]. The ring breathing mode of the pyridine system appears as a strong, polarized band around 1040-1020 wavenumbers [27] [28]. This mode involves symmetric expansion and contraction of the pyridine ring and exhibits high Raman intensity due to significant polarizability changes during the vibrational motion.

The carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic system produce very strong Raman bands in the region 1610-1590 wavenumbers [27] [28]. These modes exhibit polarized character, indicating their symmetric nature within the molecular framework. The high intensity reflects the substantial polarizability changes associated with aromatic bond stretching in the conjugated system.

Lower frequency vibrations include ring deformation modes around 760-740 wavenumbers and carbon-hydrogen out-of-plane bending modes near 620-600 wavenumbers [27] [29]. These vibrations exhibit depolarized character and provide information about the overall molecular flexibility and conformational preferences. The dioxole carbon-oxygen-carbon symmetric stretching appears around 870-850 wavenumbers with medium intensity and depolarized character [24] [25].

Vibrational Analysis and Structural Correlation

The vibrational spectrum reflects the electronic structure modifications introduced by ring fusion between the pyridine and dioxole systems [22] [30]. Density functional theory calculations support the experimental assignments and predict frequency shifts that correlate with observed electron density redistributions upon ring fusion [22] [20]. The combination of infrared and Raman data provides comprehensive vibrational fingerprinting that enables confident structural identification and purity assessment.

XLogP3

1

Wikipedia

2H-[1,3]Dioxolo[4,5-b]pyridine

Dates

Last modified: 08-15-2023

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